1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE
Overview
Description
1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE is a compound that features a piperazine ring substituted with a methoxyphenyl group and a methylphenylsulfanyl group. Piperazine derivatives are known for their diverse pharmacological properties and are commonly found in various therapeutic agents .
Preparation Methods
The synthesis of 1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Substitution with Methoxyphenyl Group: The piperazine ring is then substituted with a methoxyphenyl group using appropriate reagents and conditions.
Attachment of Methylphenylsulfanyl Group: The final step involves the attachment of the methylphenylsulfanyl group to the piperazine ring.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain receptors and enzymes, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE can be compared with other similar compounds, such as:
Para-Methoxyphenylpiperazine: This compound has similar structural features but different pharmacological properties.
Trifluoromethylphenylpiperazine: Another piperazine derivative with distinct chemical and biological characteristics.
Benzylpiperazine: Known for its stimulant effects, this compound differs in its mechanism of action and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological profile.
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(4-methylphenyl)sulfanylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-16-3-9-19(10-4-16)25-15-20(23)22-13-11-21(12-14-22)17-5-7-18(24-2)8-6-17/h3-10H,11-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVQUBOPPTZFOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.